

comparative bioavailability of different Diltiazem formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desacetyl Diltiazem*

Cat. No.: *B8692793*

[Get Quote](#)

An objective comparison of the bioavailability of various diltiazem formulations is crucial for researchers, scientists, and drug development professionals in selecting appropriate formulations for clinical use and for the development of new drug delivery systems. Diltiazem, a calcium channel blocker, is available in immediate-release and various extended-release formulations, each with distinct pharmacokinetic profiles that influence its therapeutic efficacy and dosing regimen.^[1] This guide provides a comparative analysis of the bioavailability of different diltiazem formulations, supported by experimental data from multiple studies.

Comparative Bioavailability of Diltiazem Formulations

The bioavailability of diltiazem is influenced by its formulation, with significant differences observed in key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum plasma concentration (Tmax).

Extended-Release Formulations

Extended-release (ER) formulations of diltiazem are designed to maintain therapeutic plasma concentrations over a prolonged period, allowing for once-daily dosing. However, the bioavailability and pharmacokinetic profiles can vary significantly among different ER products.

A study comparing three once-daily diltiazem ER products—Tiazac®, Cardizem® CD, and Dilacor® XR—at a 240 mg daily dose for seven days in 14 healthy male subjects, revealed that

Tiazac® resulted in a significantly higher AUC_{0-τ} for the parent drug compared to the other two formulations.[\[2\]](#) While the minimum plasma concentrations (C_{min}) were not significantly different, Tiazac® showed higher mean plasma diltiazem levels between 5 and 12 hours post-administration.[\[2\]](#)

Another study comparing a single microbead diltiazem delivery system to a dual microbead system in 40 hypertensive patients found that the single microbead system resulted in a 15% greater AUC and a 27.5% higher C_{max} for diltiazem.[\[3\]](#)

The pharmacokinetic profiles of Cardizem® CD and Tiazac® were also found to be significantly different in a study involving 23 healthy males.[\[4\]](#)[\[5\]](#) After single 240 mg doses, Tiazac® led to a 46% higher C_{max} and a 19% higher AUC compared to Cardizem® CD.[\[4\]](#)[\[5\]](#) However, at steady-state, the C_{max} and AUC values were similar for both formulations.[\[4\]](#)[\[5\]](#)

Immediate-Release vs. Controlled-Release Formulations

A comparison of a 120 mg controlled-release diltiazem tablet with two 60 mg conventional tablets in 10 healthy volunteers showed that the controlled-release formulation had a lower C_{max}, a longer T_{max}, but a comparable AUC.[\[6\]](#) This indicates a slower rate but similar extent of absorption for the controlled-release formulation.

The absolute bioavailability of diltiazem is approximately 40% due to extensive first-pass metabolism.[\[7\]](#) A study in six healthy male volunteers who received a 120 mg oral solution and two 60 mg sustained-release tablets found that the oral solution was rapidly absorbed with a T_{max} of 38 minutes, while the sustained-release tablets had a delayed T_{max} of 165 minutes.[\[8\]](#)

Data Presentation

The following tables summarize the key pharmacokinetic parameters from comparative bioavailability studies of different diltiazem formulations.

Table 1: Comparison of Extended-Release Diltiazem Formulations (240 mg, Multiple Doses)[\[2\]](#)

Formulation	AUC _{0-τ} (ng·h/mL)	C _{max} (ng/mL)	T _{max} (h)	C _{min} (ng/mL)
Tiazac®	Significantly Higher	Not Reported	Not Reported	Not Significantly Different
Cardizem® CD	Lower than Tiazac®	Not Reported	Not Reported	Not Significantly Different
Dilacor® XR	Lower than Tiazac®	Not Reported	Not Reported	Not Significantly Different
Statistical significance was reported, but specific values were not provided in the abstract.				

Table 2: Pharmacokinetic Parameters of Single vs. Dual Microbead Diltiazem Systems (240 mg)[3]

Parameter	Single Microbead System	Dual Microbead System	% Difference
Diltiazem AUC	Significantly Greater	Lower	15%
Diltiazem C _{max}	Significantly Greater	Lower	27.5%
Diltiazem T _{max}	Significantly Greater	Lower	Not Quantified
Statistical significance was reported, but specific values were not provided in the abstract.			

Table 3: Comparison of Cardizem® CD and Tiazac® (240 mg)[4][5]

Condition	Parameter	Cardizem® CD	Tiazac®
Single Dose	Cmax	Lower	46% Higher
AUC	Lower	19% Higher	
Steady-State	Cmax	Similar	Similar
AUC	Similar	Similar	
Cmin	Higher	21% Lower	
Trough Concentration	Higher	28% Lower	

Table 4: Immediate-Release vs. Controlled-Release Diltiazem (120 mg)[6]

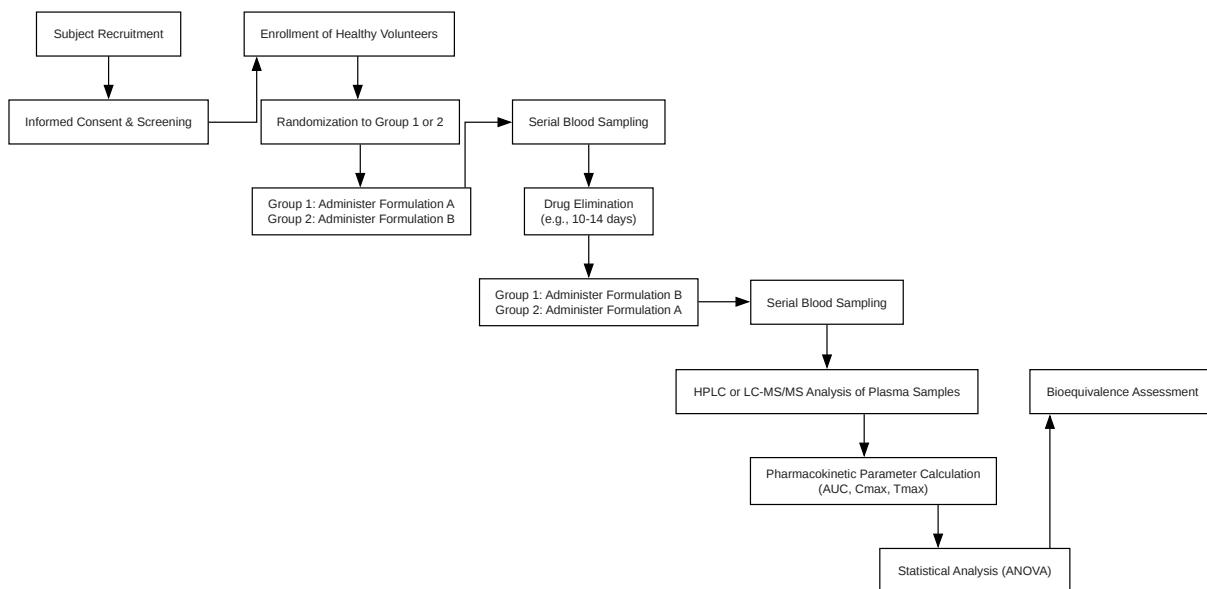
Formulation	Cmax	Tmax	AUC
2 x 60 mg Conventional Tablets	Higher	Shorter	Superimposable
1 x 120 mg Controlled-Release Tablet	Lower	Longer	Superimposable

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the bioavailability data. The most common design is a randomized, crossover study.

General Protocol for a Crossover Bioavailability Study

A typical experimental protocol for a comparative bioavailability study of diltiazem formulations involves the following steps:

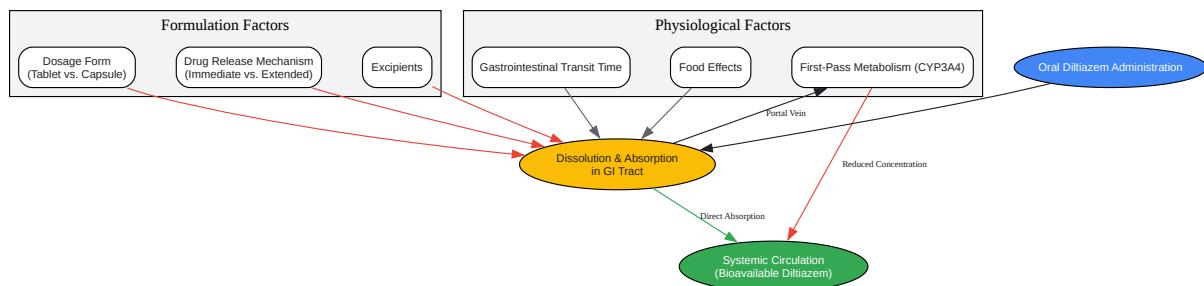

- Subject Selection: Healthy, non-smoking male volunteers are commonly recruited.[2][9] The number of subjects can range from 10 to 40.[3][6] Ethical approval and informed consent are obtained prior to the study.

- Study Design: A randomized, open-label, two-way or multi-period, crossover design is frequently used.[2][4][5][9] This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of at least 10 days is typically incorporated between treatment phases to ensure complete elimination of the drug from the previous phase.[8]
- Dosing and Administration: Subjects receive a single or multiple doses of the different diltiazem formulations.[2][4][5] For instance, a single 120 mg dose of a test and reference formulation[6], or multiple 240 mg daily doses for 7 days.[2] The drug is usually administered with a standardized volume of water after an overnight fast.[7][9]
- Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration.[7][9] For immediate-release formulations, sampling may be more frequent in the initial hours, while for extended-release formulations, sampling may extend up to 48 hours or longer.[10]
- Plasma Analysis: Plasma is separated from the blood samples and stored frozen until analysis. Diltiazem and its major metabolites (desacetyldiltiazem and N-desmethyl diltiazem) are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.[6][9][10]
- Pharmacokinetic Analysis: The plasma concentration-time data for each subject and formulation are used to calculate key pharmacokinetic parameters, including AUC, Cmax, and Tmax.[3] The area under the curve is calculated using the linear trapezoidal rule.[3]
- Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), are used to compare the pharmacokinetic parameters between the different formulations.[2] The 90% confidence intervals for the ratio of the geometric means of AUC and Cmax are often calculated to assess bioequivalence.[9][11]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of a crossover bioavailability study for diltiazem formulations.



[Click to download full resolution via product page](#)

Caption: Workflow of a typical crossover bioavailability study.

Factors Influencing Diltiazem Bioavailability

The bioavailability of orally administered diltiazem is a complex process influenced by both physiological and formulation-related factors.

[Click to download full resolution via product page](#)

Caption: Key factors influencing diltiazem bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. droracle.ai [droracle.ai]
- 2. Comparison of diltiazem bioavailability from 3 marketed extended-release products for once-daily administration: implications of chronopharmacokinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Relative bioavailability of Cardizem CD and Tiazac controlled-release diltiazem dosage forms after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative Bioavailability of Cardizem CD and Tiazac Controlled-Release Diltiazem Dosage Forms After Single and Multiple Dosing in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 6. Comparative bioavailability of two tablet preparations of diltiazem in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejgm.co.uk [ejgm.co.uk]
- 8. Pharmacokinetics and absolute bioavailability of diltiazem in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of a novel diltiazem HCl extended-release tablet formulation for evening administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative bioavailability of different Diltiazem formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8692793#comparative-bioavailability-of-different-diltiazem-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com